3'-Adenylic acid, sodium salt
Overview
Description
3’-Adenylic acid, sodium salt: , also known as adenosine 3’-monophosphate sodium salt, is a nucleotide molecule. It consists of an adenine base, a ribose sugar, and a phosphate group attached to the 3’ position of the ribose. This compound plays a crucial role in various biological processes, including cellular signaling and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Adenylic acid, sodium salt can be synthesized through the phosphorylation of adenosine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 3’ position .
Industrial Production Methods: In industrial settings, the production of 3’-Adenylic acid, sodium salt often involves enzymatic methods. Enzymes such as adenosine kinase can catalyze the phosphorylation of adenosine to produce 3’-Adenylic acid. This method is preferred due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3’-Adenylic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine 3’,5’-cyclic monophosphate (cAMP) under the action of adenylate cyclase.
Hydrolysis: It can be hydrolyzed to adenosine and inorganic phosphate by the action of phosphatases.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Adenylate cyclase enzyme, ATP as a substrate.
Hydrolysis: Phosphatase enzymes, aqueous conditions.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products:
Oxidation: Adenosine 3’,5’-cyclic monophosphate (cAMP).
Hydrolysis: Adenosine and inorganic phosphate.
Substitution: Derivatives with different functional groups replacing the phosphate.
Scientific Research Applications
3’-Adenylic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleotide analogs.
Biology: It plays a role in studying cellular signaling pathways, particularly those involving cAMP.
Medicine: It is used in research related to metabolic disorders and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 3’-Adenylic acid, sodium salt involves its conversion to cAMP by adenylate cyclase. cAMP acts as a secondary messenger in various signaling pathways, regulating processes such as gene expression, cell proliferation, and metabolic pathways. The molecular targets include protein kinase A, which is activated by cAMP and subsequently phosphorylates various target proteins .
Properties
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAZUSUFEKKBAD-MCDZGGTQSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)[O-])O)N.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)[O-])O)N.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5NaO7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970185 | |
Record name | Sodium 9-[3-O-(hydroxyphosphinato)pentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54835-81-3 | |
Record name | 3'-Adenylic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054835813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 9-[3-O-(hydroxyphosphinato)pentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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